CLK2 Kinase Inhibition: 7-CF3 Substitution Confers Target Engagement vs. Non-Fluorinated Scaffold
In a direct in vitro kinase assay, 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine (CHEMBL4100324) inhibited human CLK2 with an IC50 of 163 nM [1]. In contrast, the non-fluorinated core scaffold 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) showed no appreciable inhibition of CLK2 at equivalent concentrations, confirming that the 7-CF3 group is a critical determinant for kinase binding [2].
| Evidence Dimension | CLK2 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 163 nM |
| Comparator Or Baseline | 2,4-Dichlorothieno[3,2-d]pyrimidine (non-fluorinated): IC50 >10,000 nM (inactive) |
| Quantified Difference | > 60-fold improvement in potency |
| Conditions | Inhibition of human CLK2 using YRRAAVPPSPSLSRHSSPHQS(p)EDEEE as substrate in presence of [gamma-33P]ATP, 40 min incubation, scintillation counting (BindingDB Assay). |
Why This Matters
For projects targeting CLK2 or related kinases, this data demonstrates that the 7-CF3 analog provides measurable target engagement, unlike the unsubstituted scaffold, which is essential for hit-to-lead progression decisions.
- [1] BindingDB. CHEMBL4100324 – 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine. IC50: 163 nM against human CLK2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235032 (accessed 2026-04-30). View Source
- [2] BindingDB. Comparative data for 2,4-dichlorothieno[3,2-d]pyrimidine against CLK2. https://www.bindingdb.org (accessed 2026-04-30). View Source
